Tegafur
Overview
Description
Mechanism of Action
Target of Action
Tegafur is a prodrug of Fluorouracil (5-FU), an antineoplastic agent used in the treatment of various cancers . The primary target of this compound is thymidylate synthase (TS) , an enzyme involved in the pyrimidine pathway of DNA synthesis .
Mode of Action
This compound is metabolized and bioactivated to 5-FU . The active metabolite, 5-FU, mediates its anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis . This inhibition disrupts the synthesis of DNA and purines in cells , thereby interfering with the growth and proliferation of cancer cells.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the pyrimidine pathway involved in DNA synthesis . By inhibiting thymidylate synthase, this compound disrupts the transformation of 2’-deoxyurindylate (dUMP) to 2’-deoxythymidylate (dTMP), which is essential for DNA synthesis . This disruption leads to the inhibition of DNA synthesis and cell division, thereby exerting its anticancer effects.
Pharmacokinetics
This compound is administered orally and is gradually converted into fluorouracil in the liver . The conversion of this compound to 5-FU is influenced by the enzyme dihydropyrimidine dehydrogenase (DPD) . Genetic variations within the DPD gene can lead to reduced or absent DPD activity, affecting the metabolism of this compound . The elimination half-life of this compound is reported to be between 3.9 to 11 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis and cell division . This results in the suppression of tumor development . This compound and its active metabolites are also potent myelosuppressive agents , which means they can reduce the production of blood cells in the bone marrow.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic variations in the DPD gene can affect the metabolism of this compound and thereby its efficacy . Additionally, the co-administration of other drugs that enhance the bioavailability of 5-FU or limit its toxicity can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
Tegafur interacts with various enzymes and proteins in the body. It is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation . When converted and bioactivated to 5-FU, this compound mediates an anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of DNA, thereby preventing the growth of tumor cells and eventually killing them .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules and changes in gene expression. As a prodrug to 5-FU, it inhibits thymidylate synthase, a key enzyme in the pyrimidine pathway involved in DNA synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the water solubility and permeability of this compound are concurrently enhanced when compared with intact this compound . This ameliorated in vitro biopharmaceutical properties can efficaciously turn into in vivo optimized pharmacokinetic characteristics with the prolonged half-life and increased bioavailability compared with this compound itself .
Metabolic Pathways
This compound is involved in the pyrimidine pathway, a key metabolic pathway in the body. It inhibits the enzyme thymidylate synthase during this pathway, which is involved in DNA synthesis .
Transport and Distribution
This compound is rapidly and well absorbed into the systemic circulation, reaching the peak plasma concentration within 1 to 2 hours of administration . The volume of distribution based on apparent volume of distribution and urinary excretion data of this compound is 16 L/m^2 .
Preparation Methods
FT-207 is synthesized through a series of chemical reactions involving furan and fluorouracil. The synthetic route typically involves the conjugation of furan with fluorouracil under specific reaction conditions . Industrial production methods often involve the use of liver microsomal cytochrome P450 enzymes to bioactivate FT-207 into 5-fluorouracil . The process is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
FT-207 undergoes several types of chemical reactions, including:
Oxidation: FT-207 is oxidized by liver enzymes to produce 5-fluorouracil.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: FT-207 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include liver microsomal enzymes, reducing agents, and nucleophiles. The major products formed from these reactions are 5-fluorouracil and its active metabolites, such as 5-fluoro-deoxyuridine-monophosphate and 5-fluorouridine-triphosphate .
Scientific Research Applications
FT-207 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and metabolic pathways.
Biology: Employed in research on DNA synthesis inhibition and cancer cell proliferation.
Medicine: Widely used in clinical trials and cancer treatment research to evaluate its efficacy and safety.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Comparison with Similar Compounds
FT-207 is unique compared to other similar compounds due to its specific prodrug nature and activation pathway. Similar compounds include:
5-Fluorouracil: The active metabolite of FT-207, directly used as a chemotherapeutic agent.
Capecitabine: Another prodrug of 5-fluorouracil, which is activated through a different metabolic pathway.
Uracil: A component of the combination drug tegafur-uracil, which enhances the efficacy of FT-207
FT-207 stands out due to its specific activation by liver enzymes and its ability to provide a controlled release of 5-fluorouracil, leading to potentially reduced side effects and improved therapeutic outcomes.
Properties
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
Record name | SID8139878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
Record name | Tegafur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tegafur [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEGAFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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